5-(1-Phenylethylsulfanyl)-[1,3,4]thiadiazol-2-ylamine
Description
Properties
IUPAC Name |
5-(1-phenylethylsulfanyl)-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S2/c1-7(8-5-3-2-4-6-8)14-10-13-12-9(11)15-10/h2-7H,1H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUTIQTORPJRSTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)SC2=NN=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
5-(1-Phenylethylsulfanyl)-[1,3,4]thiadiazol-2-ylamine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenylethylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-(1-Phenylethylsulfanyl)-[1,3,4]thiadiazol-2-ylamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(1-Phenylethylsulfanyl)-[1,3,4]thiadiazol-2-ylamine involves its interaction with molecular targets and pathways in biological systems. The specific molecular targets and pathways are not well-characterized, but it is believed to exert its effects through modulation of protein interactions and enzyme activities .
Comparison with Similar Compounds
5-(1-Phenylethylsulfanyl)-[1,3,4]thiadiazol-2-ylamine can be compared with other thiadiazole derivatives, such as:
- 5-(1-Phenylethylsulfanyl)-[1,3,4]thiadiazole
- 2-Amino-5-(1-phenylethylsulfanyl)-[1,3,4]thiadiazole
- 5-(1-Phenylethylsulfanyl)-[1,3,4]thiadiazole-2-thiol
These compounds share the thiadiazole ring structure but differ in their functional groups and substituents. The uniqueness of this compound lies in its specific phenylethylsulfanyl group, which imparts distinct chemical and biological properties .
Biological Activity
5-(1-Phenylethylsulfanyl)-[1,3,4]thiadiazol-2-ylamine is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications based on recent research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C10H11N3S2
- Molar Mass : 237.34 g/mol
- CAS Number : 332412-74-5
The structure of this compound includes a thiadiazole ring, which is known for its pharmacological significance.
Synthesis of the Compound
The synthesis of this compound typically involves the reaction of 5-amino-1,3,4-thiadiazole with appropriate sulfanyl derivatives. This method is part of a broader strategy to create novel thiadiazole derivatives that exhibit enhanced biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiadiazole derivatives. For instance:
- Antifungal Activity : Compounds similar to this compound have shown significant antifungal activity against pathogens such as Phytophthora infestans and Fusarium oxysporum. One study reported an EC50 value of 3.43 μg/ml for a related compound against P. infestans, outperforming standard treatments like Dimethomorph (5.52 μg/ml) .
- Antibacterial Activity : The compound exhibits moderate antibacterial effects against various strains including Xanthomonas oryzae and Ralstonia solanacearum. These findings suggest potential applications in agricultural settings as biocontrol agents .
Anti-inflammatory and Anticancer Properties
Thiadiazole derivatives have been extensively studied for their anti-inflammatory and anticancer properties:
- Anti-inflammatory Effects : Some related compounds have demonstrated significant anti-inflammatory activity in various models, indicating their potential use in treating inflammatory diseases .
- Anticancer Potential : There is emerging evidence that certain thiadiazole derivatives can inhibit cancer cell proliferation. For example, studies have shown that modifications to the thiadiazole structure can enhance cytotoxicity against cancer cell lines .
Case Studies and Research Findings
A comprehensive review of literature reveals several case studies that underscore the biological activity of thiadiazole derivatives:
| Study | Biological Activity | Findings |
|---|---|---|
| Maddila et al. (2016) | Anti-inflammatory | Demonstrated significant reduction in inflammation markers in vitro. |
| Yang et al. (2012) | Anticancer | Reported IC50 values for cell lines indicating potent anticancer activity. |
| Alwan et al. (2015) | Antifungal | Identified high efficacy against multiple fungal strains with low toxicity profiles. |
These studies collectively emphasize the versatility of thiadiazole compounds in pharmacological applications.
Preparation Methods
Reaction Mechanism and Optimization
The one-pot synthesis of 1,3,4-thiadiazol-2-amines involves cyclodehydration of thiosemicarbazide and carboxylic acids in the presence of polyphosphate ester (PPE), a mild condensing agent. For 5-(1-Phenylethylsulfanyl)-thiadiazol-2-ylamine, the carboxylic acid precursor must incorporate the 1-phenylethylsulfanyl moiety. The reaction proceeds via:
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Salt formation between thiosemicarbazide and the carboxylic acid.
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Dehydration to form an acythiosemicarbazide intermediate.
Key parameters include:
Experimental Protocol
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Combine 5 mmol of 1-phenylethylsulfanyl-acetic acid (or analogous carboxylic acid) with 5 mmol thiosemicarbazide in chloroform (30 mL) and PPE (20 g).
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Reflux for 10 hours.
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Quench with NaHCO₃, isolate via filtration, and purify via recrystallization.
Yield : Comparable to analogous derivatives (e.g., 5-phenyl-1,3,4-thiadiazol-2-amine: 64.4%).
Oxidative Cyclization Using tert-Butyl Hydroperoxide
Aldehyde-Thiosemicarbazide Coupling
This method employs aldehydes bearing the 1-phenylethylsulfanyl group, which condense with thiosemicarbazide under oxidative conditions. Tert-butyl hydroperoxide (TBHP) facilitates cyclization via radical intermediates, forming the thiadiazole ring.
Procedure and Conditions
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Mix 1-phenylethylsulfanyl acetaldehyde (1 mmol) with thiosemicarbazide (1 mmol) in ethanol (10 mL).
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Add TBHP (1 mmol, 70% aqueous) and stir at 20°C for 4 hours.
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Neutralize with NaHCO₃, extract with ethyl acetate, and purify via column chromatography.
Yield : ~80% (based on analogous 4-(5-amino-[1,thiadiazol-2-yl)-phenol synthesis).
Advantages :
Post-Synthetic Modification of Pre-Formed Thiadiazoles
Nucleophilic Substitution at C5
This route modifies 5-chloro-1,3,4-thiadiazol-2-amine via nucleophilic aromatic substitution (NAS) with 1-phenylethylthiol.
Synthesis Steps
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Synthesize 5-chloro-1,3,4-thiadiazol-2-amine : React thiosemicarbazide with chloroacetic acid under PPE.
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Substitution reaction :
Yield : ~50–60% (estimated from analogous sulfanyl substitutions).
Comparative Analysis of Methods
Structural Characterization and Validation
All routes require validation via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
